3-Deazaadenosine hydrochloride, often referred to as 3-deazaadenosine (DZA), is a synthetic analog of the naturally occurring nucleoside adenosine. [] It is classified as a purine nucleoside analog with a modified purine ring. [, ] This compound plays a significant role in scientific research as a powerful tool for studying various cellular processes, particularly those involving methylation reactions. [, , , , ] It acts primarily as a potent inhibitor and substrate for S-adenosylhomocysteine hydrolase (SAH hydrolase), an enzyme crucial for regulating cellular methylation. [, , , , ]
3-Deazaadenosine hydrochloride is a synthetic compound derived from adenosine, characterized by the substitution of a nitrogen atom in the purine ring. This modification alters its biological activity, making it a significant focus in pharmacological research. It is primarily recognized as an inhibitor of S-adenosylhomocysteine hydrolase, which plays a crucial role in regulating cellular methylation processes.
The compound is synthesized in laboratories and has been extensively studied for its biochemical properties and potential therapeutic applications. Research indicates that 3-deazaadenosine hydrochloride can influence RNA properties and cellular processes related to methylation, apoptosis, and senescence .
The synthesis of 3-deazaadenosine hydrochloride typically involves several chemical reactions starting from adenosine or other purine derivatives. A common approach includes:
The synthesis process may utilize techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the compound. Analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized product .
The molecular formula of 3-deazaadenosine hydrochloride is . Its structure features a purine base with a hydroxyl group at the 2-position, which is crucial for its biological activity.
3-Deazaadenosine hydrochloride participates in various biochemical reactions, primarily as an inhibitor of S-adenosylhomocysteine hydrolase. This inhibition leads to an accumulation of S-adenosylhomocysteine, subsequently affecting methyltransferase activities.
Research has shown that treatment with 3-deazaadenosine hydrochloride can induce apoptosis in certain cell lines by activating caspase pathways, highlighting its role in cellular signaling and regulation .
The primary mechanism by which 3-deazaadenosine hydrochloride exerts its effects involves:
Studies have demonstrated that the compound's effects on histone methylation can significantly alter gene expression profiles, particularly during cellular senescence .
Relevant studies have shown that the compound's solubility characteristics enhance its bioavailability for cellular uptake .
3-Deazaadenosine hydrochloride has several notable applications in scientific research:
S-adenosylhomocysteine hydrolase (Adenosylhomocysteinase, AHCY) is a pivotal enzyme in methionine metabolism, catalyzing the reversible hydrolysis of S-adenosylhomocysteine to adenosine and homocysteine. Inhibition of AHCY elevates intracellular S-adenosylhomocysteine concentrations, which competitively antagonizes S-adenosylmethionine-dependent methyltransferase reactions. 3-Deazaadenosine hydrochloride (chemical name: 3-Deazaadenosine hydrochloride; CAS No: 86583-19-9) serves as a potent inhibitor of this enzyme through distinct biochemical mechanisms.
The inhibitory activity of 3-Deazaadenosine hydrochloride stems from its structural mimicry of adenosine, with a critical modification: replacement of the purine ring nitrogen at position 3 with a carbon atom (c.f. adenosine). This substitution eliminates a potential hydrogen bond acceptor at N3 while preserving the ribose moiety essential for enzyme recognition. Crystallographic analyses reveal that 3-Deazaadenosine binds competitively within the catalytic pocket of AHCY, exploiting the enzyme’s substrate-binding architecture [1] [6].
Key structural interactions include:
Notably, the absence of N3 prevents the formation of a water-mediated hydrogen bond network observed in adenosine-bound AHCY complexes. This disruption alters the equilibrium of the enzyme’s reaction mechanism, favoring accumulation of the oxidized (NAD⁺-bound) form of AHCY and stalling the catalytic cycle [3] [7].
Table 1: Structural Features of 3-Deazaadenosine Bound to AHCY
Structural Element | Interaction with AHCY | Functional Consequence |
---|---|---|
C3 position (C instead of N) | Loss of H-bond acceptor capability | Disrupted catalytic water network |
9-Deazaadenine ring | Hydrophobic stacking with Phe298/Phe429 | Substrate-like positioning in binding pocket |
Ribose moiety | H-bonding with Asp131/His353 | Mimics adenosine binding |
C-glycosidic bond | Van der Waals stabilization | Prevents hydrolysis during catalysis |
3-Deazaadenosine hydrochloride exhibits classical competitive inhibition kinetics against AHCY, with a well-documented inhibition constant (Ki) of 3.9 ± 0.2 μM when assayed with isolated human enzyme preparations [3] [6]. Kinetic characterization demonstrates:
Mechanistically, 3-Deazaadenosine hydrochloride acts as a substrate analogue that undergoes ribosyl oxidation without subsequent hydrolysis. This generates a stable 3'-keto-4',5'-didehydro-3-deazaadenosine intermediate tightly bound to the NAD⁺ cofactor within the catalytic site. The reaction scheme proceeds as follows:
Unlike transition-state inhibitors, 3-Deazaadenosine hydrochloride exploits the enzyme’s intrinsic oxidation mechanism without progressing to hydrolysis, effectively "trapping" AHCY in an inactive conformation [5] [6].
Table 2: Kinetic Parameters of AHCY Inhibition by 3-Deazaadenosine Hydrochloride
Parameter | Value | Experimental System | Significance |
---|---|---|---|
Ki | 3.9 µM | Cell-free enzyme assay | High affinity competitive inhibition |
IC₅₀ (cellular) | 50-100 µM | RAW264.7 macrophages | Cellular potency range |
Mechanism | Competitive | Lineweaver-Burk analysis | Direct substrate site competition |
Reversibility | Complete | Activity restoration assays | Non-covalent binding |
The primary biochemical consequence of AHCY inhibition is the intracellular accumulation of S-adenosylhomocysteine, which exhibits potent feedback inhibition of S-adenosylmethionine-dependent methyltransferases. S-adenosylhomocysteine binds methyltransferases with affinities 10-1000-fold higher than S-adenosylmethionine, effectively suppressing methylation capacity. Key metabolic repercussions include:
Dose-dependent decrease from 8.7 ± 0.9 (control) to 2.1 ± 0.3 (100 μM) in RAW264.7 macrophages [5] [8]
Epigenetic reprogramming:
Increased repressive H3K27me3 at the DOT1L promoter in MLL-rearranged leukemia cells [5]
Transcriptional modulation:
Notably, S-adenosylhomocysteine accumulation exhibits differential effects across methyltransferase families. Histone methyltransferase DOT1L (H3K79-specific) shows exceptional sensitivity to elevated S-adenosylhomocysteine, explaining the selective anti-leukemic effects in MLL-rearranged cells. Similarly, DNA methyltransferases demonstrate moderate inhibition, while protein methyltransferases exhibit variable susceptibility [5] [9].
Table 3: Methyltransferase Targets Affected by 3-Deazaadenosine-Induced SAH Accumulation
Methyltransferase Class | Representative Enzyme | Methylation Target | Functional Consequence |
---|---|---|---|
Histone Lysine MTase | DOT1L | H3K79 | Impaired leukemogenic gene expression |
Histone Lysine MTase | SETD1A | H3K4 | Reduced pro-inflammatory gene transcription |
DNA MTase | DNMT1 | CpG islands | Altered genomic methylation patterns |
Protein Arg MTase | PRMT5 | Histone H4R3 | Impaired adipocyte differentiation |
Lipid MTase | PEMT | Phosphatidylethanolamine | Altered membrane composition |
The metabolic perturbation extends beyond epigenetics to influence multiple cellular processes:
These pleiotropic effects establish 3-Deazaadenosine hydrochloride as a versatile pharmacological tool for investigating methylation-dependent cellular processes, with particular relevance to inflammation, oncogenesis, and metabolic dysregulation research.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9